6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline

Lipophilicity Membrane permeability Drug-likeness

6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline (CAS 338749-89-6) is a fully substituted quinoline derivative bearing a 6-chloro, 4-methyl, and 2-[(4-methylphenyl)sulfanyl] substitution pattern (C₁₇H₁₄ClNS, MW 299.82 g/mol). It belongs to the 2-(arylsulfanyl)quinoline class, a scaffold featured in patents claiming selective antibacterial activity against Helicobacter pylori.

Molecular Formula C17H14ClNS
Molecular Weight 299.82
CAS No. 338749-89-6
Cat. No. B2772709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline
CAS338749-89-6
Molecular FormulaC17H14ClNS
Molecular Weight299.82
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)C(=C2)C
InChIInChI=1S/C17H14ClNS/c1-11-3-6-14(7-4-11)20-17-9-12(2)15-10-13(18)5-8-16(15)19-17/h3-10H,1-2H3
InChIKeyFCXALGKHOYWYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline (CAS 338749-89-6): A 2-Arylsulfanylquinoline Building Block for Anti-Infective and Chemical Biology Research


6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline (CAS 338749-89-6) is a fully substituted quinoline derivative bearing a 6-chloro, 4-methyl, and 2-[(4-methylphenyl)sulfanyl] substitution pattern (C₁₇H₁₄ClNS, MW 299.82 g/mol) . It belongs to the 2-(arylsulfanyl)quinoline class, a scaffold featured in patents claiming selective antibacterial activity against Helicobacter pylori [1]. The compound is commercially available at 98% purity with a calculated LogP of 5.66 and a topological polar surface area (TPSA) of 12.89 Ų , physicochemical parameters that differentiate it from its non-chlorinated and oxidized analogs when selecting candidates for structure–activity relationship (SAR) campaigns or fragment-based screening libraries.

Why 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline Cannot Be Interchanged with Common Quinoline Analogs: Evidence-Based Differentiation for Procurement Decisions


Quinoline derivatives with ostensibly similar core structures can exhibit order-of-magnitude differences in target potency, selectivity, and physicochemical behavior. In the anti-H. pylori quinoline sulfide series disclosed in U.S. Patent 6,057,447, MIC values span from 0.0004 µg/mL to 0.39 µg/mL across structurally related analogs—a nearly 1,000-fold range—driven by subtle variations in halogen substitution, oxidation state of the sulfur linker, and side-chain identity [1]. The 6-chloro substituent present in CAS 338749-89-6 increases lipophilicity by approximately 1.5–2 LogP units relative to the non-halogenated 4-methyl-2-(p-tolylthio)quinoline (CAS 64789-02-2, MW 265.37), while the thioether (sulfanyl) linkage preserves a lower oxidation state than the corresponding sulfone (CAS 64789-03-3, MW 297.37), enabling distinct redox chemistry and metabolic stability profiles . Generic substitution without verifying these specific structural features risks selecting a compound with fundamentally different membrane permeability, target engagement, or synthetic derivatization potential.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline (CAS 338749-89-6)


Lipophilicity (LogP) Differentiation vs. Non-Halogenated 2-Arylsulfanylquinoline Analog

The target compound exhibits a calculated LogP of 5.65624, reflecting the combined lipophilic contributions of the 6-chloro substituent, 4-methyl group, and 4-methylphenylsulfanyl side chain . The non-chlorinated direct analog 4-methyl-2-(p-tolylthio)quinoline (CAS 64789-02-2), which lacks the 6-chloro atom, has a molecular weight of 265.37 g/mol—34.45 Da lighter—and is expected to have a LogP approximately 1.2–1.8 units lower based on the Hansch π-value for aromatic chlorine (+0.71) combined with the additional molecular surface area . This LogP differential predicts substantially higher passive membrane permeability for the 6-chloro derivative, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and CNS Penetration Potential vs. Oxidized Sulfone Analog

With a TPSA of 12.89 Ų, 2 hydrogen bond acceptors, and 0 hydrogen bond donors, the target compound falls well within the established CNS drug-likeness thresholds (TPSA < 60–70 Ų, HBD ≤ 3) . In contrast, the corresponding sulfone analog 4-methyl-2-[(4-methylphenyl)sulfonyl]quinoline (CAS 64789-03-3, MW 297.37) introduces two additional oxygen atoms at the sulfur center, increasing TPSA substantially (estimated TPSA ≈ 40–50 Ų due to two S=O oxygens) and adding hydrogen bond acceptor capacity . This oxidation-state difference directly governs whether the scaffold is suitable for CNS-targeted programs or restricted to peripheral applications.

Blood-brain barrier penetration TPSA CNS drug design

Sulfanyl (Thioether) Redox State vs. Sulfone and Thione Analogs: Implications for Synthetic Versatility and Prodrug Design

The 2-position sulfanyl (–S–) linker in CAS 338749-89-6 represents an intermediate sulfur oxidation state that is absent in the fully oxidized sulfone (CAS 64789-03-3) and the thione tautomer 6-chloro-4-methyl-2(1H)-quinolinethione (CAS 41957-21-5) . Thioethers can be selectively oxidized to sulfoxides or sulfones using controlled stoichiometric oxidants (e.g., mCPBA, H₂O₂), enabling systematic tuning of polarity, hydrogen-bonding capacity, and metabolic stability post-synthesis [1]. The sulfone is a metabolic endpoint with no further oxidative capacity; the thione presents a distinct tautomeric equilibrium (thione–thiol) that complicates biological interpretation. The thioether in CAS 338749-89-6 thus provides a unique synthetic branch point for generating both sulfoxide and sulfone derivatives from a single procurement.

Redox chemistry Prodrug design Sulfur oxidation state

Anti-H. pylori Antibacterial Activity: Class-Level Evidence from the 2-(Arylsulfanyl)quinoline Patent Series

U.S. Patent 6,057,447 discloses a series of quinoline sulfide derivatives with selective antibacterial activity against Helicobacter pylori strain ATCC 43526. Across 86 exemplified compounds, MIC values against H. pylori ranged from 0.0004 µg/mL to 0.39 µg/mL using the agar plate dilution method (anaerobic MIC method, Japan Society of Chemotherapy standard) [1]. The most potent compounds (e.g., Compound 66: MIC 0.0004 µg/mL; Compound 49: MIC 0.0008 µg/mL) were 8- to 125-fold more potent than the clinical comparators amoxicillin (MIC 0.05 µg/mL) and clarithromycin (MIC 0.025 µg/mL) tested in the same assay. Critically, these same compounds showed no activity (MIC >100 µg/mL) against a panel of common Gram-positive and Gram-negative bacteria (S. aureus, M. luteus, E. faecalis, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa), demonstrating H. pylori-selective antibacterial action [1]. The general formula encompasses 6-halogen-substituted 2-(arylsulfanyl)quinolines, and the target compound CAS 338749-89-6 falls within this structural scope as a 6-chloro-2-[(4-methylphenyl)sulfanyl] derivative.

Helicobacter pylori Antibacterial Selective toxicity

Molecular Weight and Rotatable Bond Differentiation vs. Carboxymethyl Thioether Analog for Fragment-Based Screening

The target compound (MW 299.82 g/mol) occupies a molecular weight range intermediate between the smaller carboxymethyl analog 2-[(6-chloro-4-methylquinolin-2-yl)thio]acetic acid (CAS 886498-76-6, MW 267.73 g/mol) and larger bis-heterocyclic quinoline sulfides exceeding 350 g/mol . With only 2 rotatable bonds, CAS 338749-89-6 exhibits higher conformational rigidity than the carboxymethyl analog, which contains an additional rotatable bond in the acetic acid side chain. This rigidity can translate into improved entropic binding profiles in target engagement assays, a key parameter in fragment-based lead discovery where ligand efficiency metrics (e.g., LE = −RT·ln(IC₅₀)/heavy atom count) penalize excessive flexibility [1].

Fragment-based drug discovery Molecular weight Ligand efficiency

Commercially Specified Purity (98%) and Single-Batch Consistency for Reproducible Screening

The compound is supplied with a certified purity of 98% (HPLC), supported by ISO-certified quality systems . In high-throughput and quantitative biology contexts, impurity profiles differing by as little as 2–5% between vendors can introduce systematic inter-laboratory variability, particularly in dose-response assays where contaminating metal ions or residual synthetic intermediates can produce false-positive or false-negative results [1]. The 98% specification, while typical for research-grade building blocks, provides a documented baseline for purity that is not universally reported for all 2-sulfanylquinoline analogs from alternative sources.

Compound quality control Purity specification Assay reproducibility

Prioritized Research and Industrial Application Scenarios for 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline Based on Quantitative Differentiation Evidence


Anti-H. pylori Chemical Probe Development Leveraging Selective Antibacterial Scaffold

The quinoline sulfide patent class demonstrates sub-nanogram/mL potency against H. pylori with >250,000-fold selectivity over commensal bacterial species [1]. Researchers developing targeted H. pylori eradication agents can procure CAS 338749-89-6 as a core scaffold for SAR exploration, using the 6-chloro substituent as a synthetic handle for further functionalization. The compound's LogP of 5.66 supports gastric mucosal partitioning, a desirable property for targeting H. pylori colonizing the gastric epithelium. Comparative MIC benchmarking against amoxicillin (0.05 µg/mL) and clarithromycin (0.025 µg/mL) provides a quantitative framework for assessing analog potency improvements. (Note: Compound-specific MIC data for CAS 338749-89-6 have not been individually published; the class-level inference is drawn from the patent's explicit inclusion of 6-halogenated 2-(arylsulfanyl)quinolines within Formula I.)

CNS-Penetrant Fragment Library Design Using Low-TPSA Quinoline Core

With a TPSA of 12.89 Ų and zero hydrogen bond donors, CAS 338749-89-6 satisfies all CNS drug-likeness filters (TPSA < 70 Ų, HBD ≤ 3, MW < 300) [1]. Fragment-based screening groups building CNS-targeted libraries can select this compound over the sulfone analog (estimated TPSA 40–50 Ų) to maximize the probability of blood-brain barrier penetration. The 6-chloro group provides a heavy-atom anchor for X-ray crystallographic phasing of protein-ligand co-crystal structures, a practical advantage not offered by the non-halogenated analog CAS 64789-02-2. The 2 rotatable bonds and 19 heavy atoms yield a ligand efficiency-compatible scaffold for hit-to-lead optimization .

Sulfur Oxidation-State SAR Campaigns Using a Single Parent Thioether

Medicinal chemistry programs exploring the impact of sulfur oxidation state on target potency, metabolic stability, or reactive metabolite formation can use CAS 338749-89-6 as the single procurement starting point for generating a three-compound redox series (thioether → sulfoxide → sulfone) via controlled oxidation [1]. This approach enables internally controlled SAR comparisons that eliminate vendor-to-vendor variability. The sulfone analog (CAS 64789-03-3) and thione analog (CAS 41957-21-5) are terminal oxidation states that cannot be interconverted, making the thioether the mandatory entry point for oxidation-state SAR studies .

Computational QSAR Model Building and Validation with Experimentally-Determined Descriptors

QSAR studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives have demonstrated statistically significant correlations between computed molecular descriptors and experimental antibacterial activities [1]. CAS 338749-89-6, with its well-defined calculated properties (LogP 5.65624, TPSA 12.89, MW 299.82, 2 rotatable bonds), can serve as a test set compound for validating QSAR models that predict anti-infective activity of 2-sulfanylquinoline derivatives. The compound's commercial availability at documented 98% purity ensures that experimental validation studies begin with material of known quality, a prerequisite for reproducible computational-experimental correlation work .

Quote Request

Request a Quote for 6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.